

# "S,S-Dimethyl sulfoximine" CAS number 1520-31-6

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## Compound of Interest

Compound Name: *S,S*-Dimethyl sulfoximine

Cat. No.: B075141

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## Abstract

**S,S-Dimethyl sulfoximine** (CAS: 1520-31-6) is a versatile and increasingly important sulfur-containing organic compound. Its unique structural and electronic properties have positioned it as a valuable building block in modern organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of **S,S-Dimethyl sulfoximine**, including its physicochemical properties, detailed synthetic methodologies, and its applications as a bioisosteric replacement for sulfone and sulfonamide functionalities. The guide also presents experimental protocols for its synthesis and functionalization, alongside a discussion of its toxicological profile. While the intrinsic biological activity of the core **S,S-Dimethyl sulfoximine** molecule is not extensively characterized, its role in modulating the properties of bioactive compounds is well-documented and is a primary focus of this guide.

## Introduction

**S,S-Dimethyl sulfoximine** is an organosulfur compound featuring a sulfur atom bonded to two methyl groups, one oxygen atom, and an imino group.[1] This unique sulfoximine moiety imparts a combination of desirable properties, including chemical stability, polarity, and the ability to participate in hydrogen bonding as both a donor and an acceptor.[2] These characteristics have led to its growing use in medicinal chemistry as a bioisostere for more common functional groups like sulfones and sulfonamides.[3] The strategic incorporation of the

sulfoximine group can lead to improvements in a drug candidate's aqueous solubility, metabolic stability, and target engagement.[\[1\]](#)[\[4\]](#)

## Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **S,S-Dimethyl sulfoximine** is presented below.

**Table 1: Physicochemical Properties of S,S-Dimethyl Sulfoximine**

Property	Value	Reference(s)
CAS Number	1520-31-6	<a href="#">[4]</a>
Molecular Formula	C <sub>2</sub> H <sub>7</sub> NOS	<a href="#">[5]</a>
Molecular Weight	93.15 g/mol	<a href="#">[5]</a>
Appearance	White to off-white crystalline solid	<a href="#">[6]</a>
Melting Point	56-59 °C	<a href="#">[7]</a>
Boiling Point	105 °C at 760 mmHg	<a href="#">[7]</a>
Density	1.13 g/cm <sup>3</sup>	<a href="#">[7]</a>
Solubility	Soluble in water and polar organic solvents.	<a href="#">[2]</a>
pKa (of N-H)	~24 in DMSO	<a href="#">[8]</a>
Topological Polar Surface Area	49.3 Å <sup>2</sup>	<a href="#">[5]</a>
XLogP3	-1.0	<a href="#">[7]</a>

**Table 2: Toxicological Profile of S,S-Dimethyl Sulfoximine**

Hazard Statement	GHS Classification	Reference(s)
Harmful if swallowed	Acute toxicity, oral (Category 4)	[5]
Harmful in contact with skin	Acute toxicity, dermal (Category 4)	[5]
Harmful if inhaled	Acute toxicity, inhalation (Category 4)	[5]

Note: This toxicological information is based on GHS classifications and does not represent a comprehensive toxicological study of the compound's specific mechanisms of action.

## Synthetic Methodologies

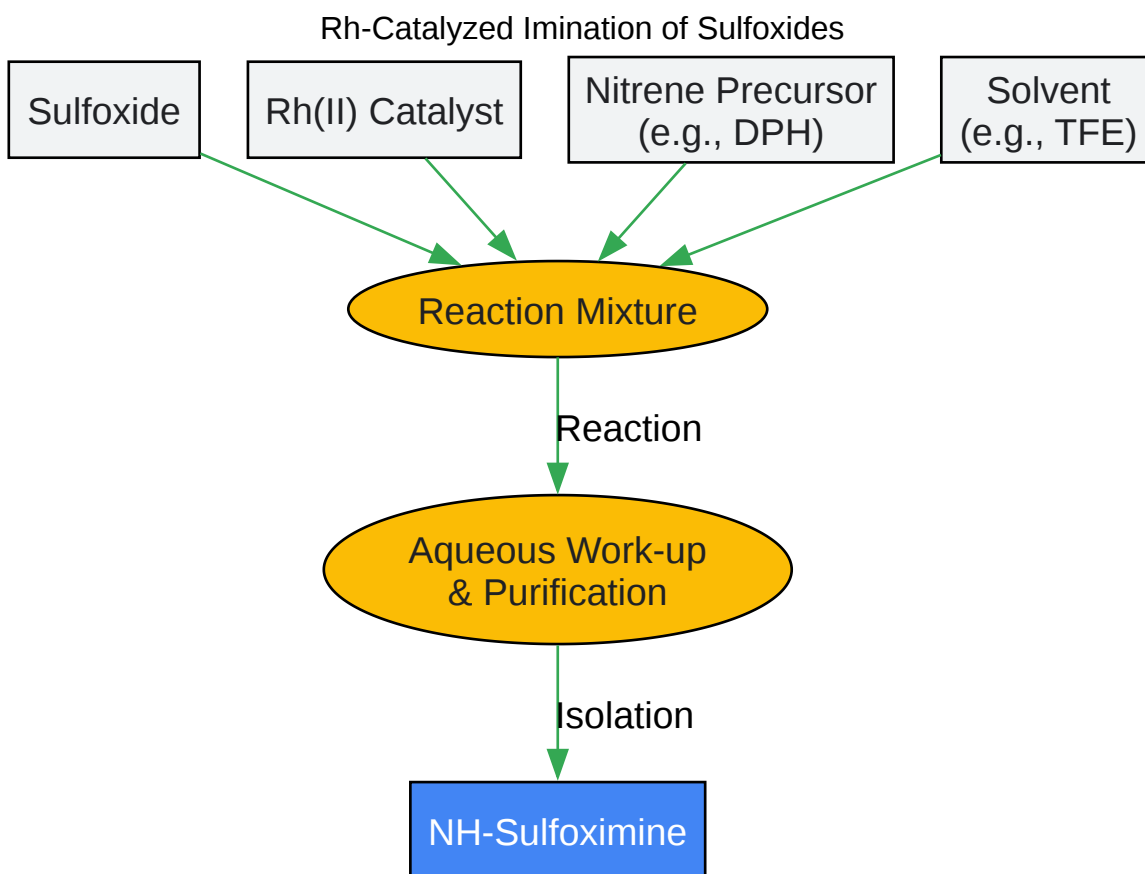
The synthesis of **S,S-Dimethyl sulfoximine** and its derivatives can be achieved through several routes. The choice of method often depends on the desired scale, available starting materials, and functional group tolerance.

## Synthesis from Sulfoxides

A common and well-established method for the synthesis of sulfoximines is the imination of the corresponding sulfoxide.

Rhodium catalysts can be employed for the direct synthesis of unprotected NH-sulfoximines from sulfoxides under mild conditions, offering good functional group tolerance.

- Caption: General workflow for the rhodium-catalyzed synthesis of NH-sulfoximines from sulfoxides.



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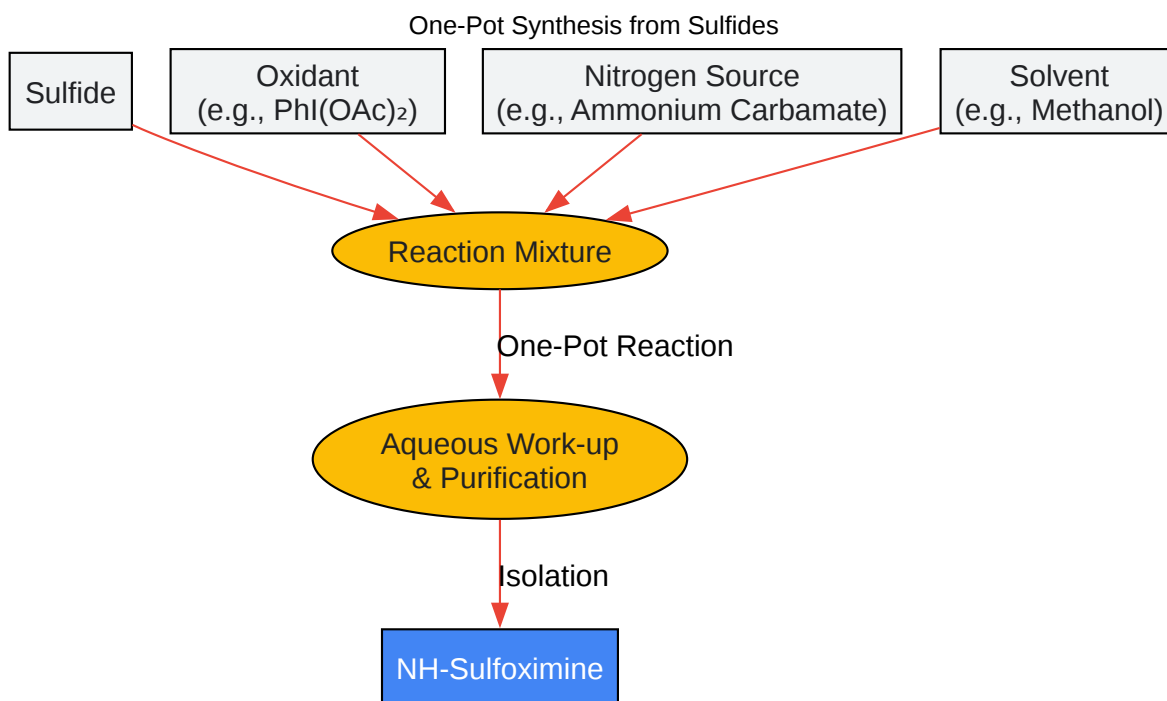
Caption: Rh-Catalyzed Imination Workflow.

A metal-free alternative involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of an ammonia source.

## Synthesis from Sulfides

Direct conversion of sulfides to NH-sulfoximines can be achieved in a one-pot reaction involving both N- and O-transfer.

- Caption: General workflow for the one-pot synthesis of NH-sulfoximines from sulfides.



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Caption: One-Pot Sulfide to Sulfoximine Synthesis.

## Experimental Protocols

The following protocols are provided as examples for the synthesis of **S,S-Dimethyl sulfoximine** and its derivatives.

### General Procedure for the Synthesis of NH-Sulfoximines from Sulfoxides

This protocol is adapted from a general method for the rhodium-catalyzed imination of sulfoxides.

Materials:

- Sulfoxide (1.0 mmol)

- $\text{Rh}_2(\text{OAc})_4$  (0.02 mmol)
- O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 mmol)
- Trifluoroethanol (TFE) (5 mL)

Procedure:

- To a stirred solution of the sulfoxide in TFE, add the  $\text{Rh}_2(\text{OAc})_4$  catalyst.
- Add the DPH in one portion.
- Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired NH-sulfoximine.

## General Procedure for the N-Arylation of S,S-Dimethyl Sulfoximine

This protocol describes a copper-catalyzed N-arylation of **S,S-Dimethyl sulfoximine**.

Materials:

- **S,S-Dimethyl sulfoximine** (1.0 mmol)
- Aryl halide (e.g., iodobenzene) (1.1 mmol)
- Copper(I) iodide ( $\text{CuI}$ ) (0.1 mmol)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0 mmol)
- 1,4-Dioxane (5 mL)

Procedure:

- To an oven-dried Schlenk tube, add **S,S-Dimethyl sulfoximine**, the aryl halide, CuI, and  $\text{Cs}_2\text{CO}_3$ .
- Evacuate and backfill the tube with an inert gas (e.g., argon).
- Add dioxane via syringe.
- Heat the reaction mixture at 110 °C and monitor by TLC.
- After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated sulfoximine.

## Applications in Drug Discovery

The primary application of **S,S-Dimethyl sulfoximine** in drug development is its use as a versatile building block and a bioisosteric replacement for sulfones and sulfonamides.

### Bioisosterism

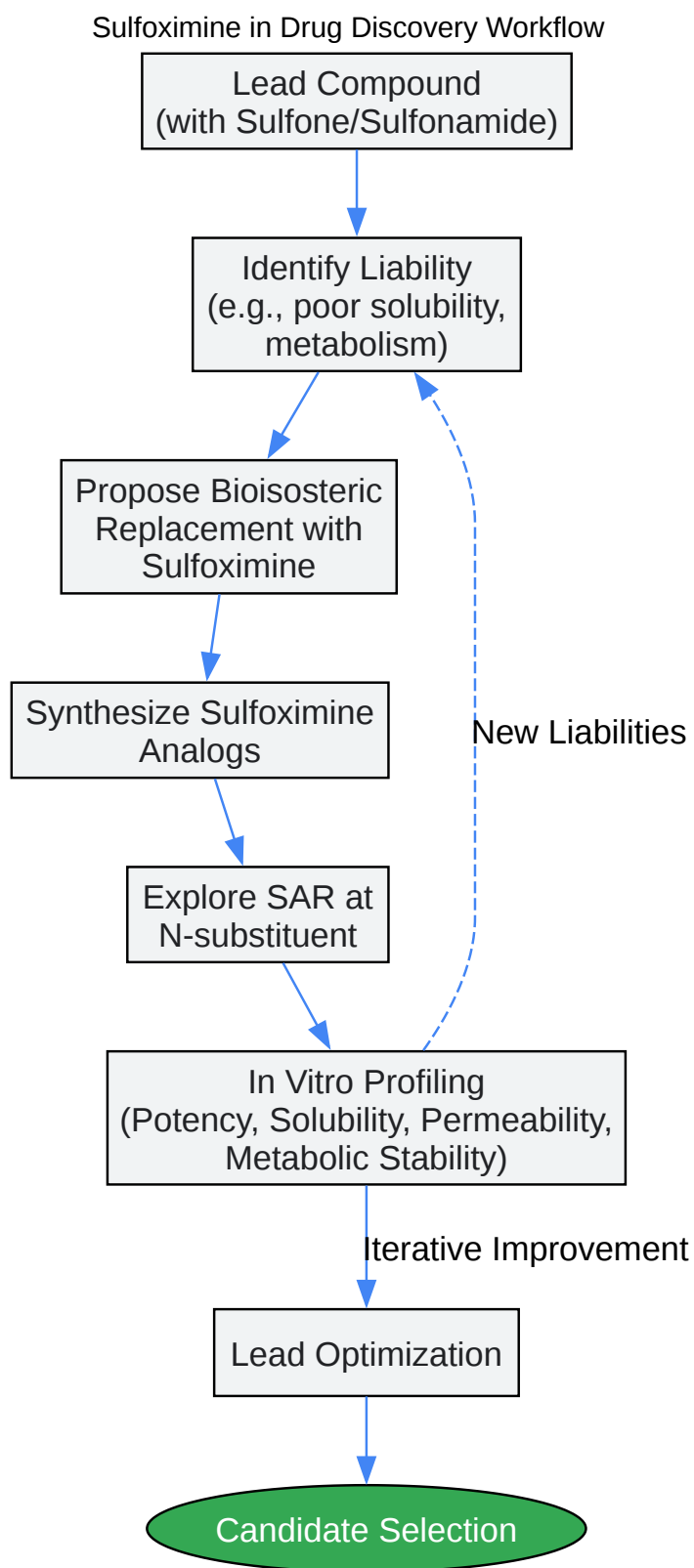
The sulfoximine moiety can mimic the tetrahedral geometry and hydrogen bonding capabilities of sulfones and sulfonamides. However, the presence of the nitrogen atom offers an additional vector for substitution, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

### Table 3: Comparative Properties of Sulfone, Sulfonamide, and Sulfoximine Moieties

Property	Sulfone	Sulfonamide	Sulfoximine
H-Bond Donor	No	Yes (primary/secondary)	Yes (NH-sulfoximine)
H-Bond Acceptor	Yes (2)	Yes (2)	Yes (2)
Additional Vector for Substitution	No	Yes (on N)	Yes (on N)
Chirality at Sulfur	No	No	Yes
Polarity	Moderate	High	High
Basicity	Neutral	Acidic (NH)	Weakly Basic (N)

- Caption: A logical workflow for the incorporation of sulfoximines in a drug discovery program.





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Caption: Drug Discovery Workflow with Sulfoximines.

## Biological Activity and Signaling Pathways

Currently, there is a lack of comprehensive studies on the intrinsic biological activity of **S,S-Dimethyl sulfoximine** itself. Its biological effects are primarily understood in the context of the larger molecules into which it is incorporated. As a bioisostere, it is not expected to have a specific biological target on its own but rather to modulate the pharmacological profile of a parent compound. Further research is needed to elucidate any direct effects of **S,S-Dimethyl sulfoximine** on cellular signaling pathways or its potential off-target activities.

## Conclusion

**S,S-Dimethyl sulfoximine** is a valuable and versatile chemical entity with a growing footprint in medicinal chemistry and drug discovery. Its utility as a bioisostere for sulfones and sulfonamides provides a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The synthetic methodologies for its preparation are well-established and continue to evolve, offering accessible routes to this important building block. While its intrinsic biological activity remains an area for further investigation, the impact of the sulfoximine moiety on the performance of bioactive molecules is undeniable. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of **S,S-Dimethyl sulfoximine** in their research and development endeavors.

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